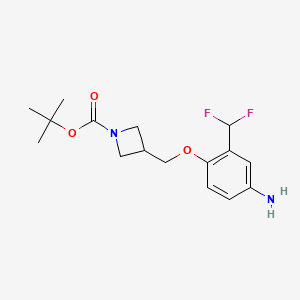
Heptyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl dihydrogen phosphate is an organic phosphate compound with the chemical formula C7H17O4P It is a member of the alkyl phosphate family, characterized by the presence of a heptyl group attached to a dihydrogen phosphate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with heptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
H3PO4+C7H15OH→C7H17O4P+H2O
The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes with optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and automated systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Heptyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and heptanol.
Esterification: It can react with alcohols to form different alkyl phosphates.
Oxidation and Reduction: While less common, the compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Produces phosphoric acid and heptanol.
Esterification: Forms various alkyl phosphates depending on the alcohol used.
Oxidation and Reduction: Can lead to the formation of different phosphorus-containing compounds.
Wissenschaftliche Forschungsanwendungen
Heptyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Investigated for its potential role in biological systems and as a model compound for studying phosphate metabolism.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and flame retardants.
Wirkmechanismus
The mechanism of action of heptyl dihydrogen phosphate involves its interaction with various molecular targets. In biological systems, it can act as a phosphate donor or acceptor, participating in phosphorylation and dephosphorylation reactions. These processes are crucial for regulating cellular activities and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Heptyl dihydrogen phosphate can be compared with other alkyl phosphates, such as:
- Methyl dihydrogen phosphate
- Ethyl dihydrogen phosphate
- Butyl dihydrogen phosphate
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain alkyl phosphates
Similar Compounds
- Methyl dihydrogen phosphate : Shorter chain, different solubility and reactivity.
- Ethyl dihydrogen phosphate : Slightly longer chain than methyl, but still shorter than heptyl.
- Butyl dihydrogen phosphate : Intermediate chain length, different properties and uses.
Eigenschaften
Molekularformel |
C7H17O4P |
|---|---|
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
heptyl dihydrogen phosphate |
InChI |
InChI=1S/C7H17O4P/c1-2-3-4-5-6-7-11-12(8,9)10/h2-7H2,1H3,(H2,8,9,10) |
InChI-Schlüssel |
GGKJPMAIXBETTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


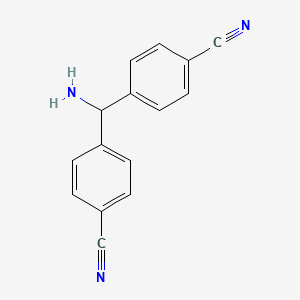
![5-Hydroxy-3-[4-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13712335.png)
![5,6,7-Trifluorospiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B13712338.png)
![2-[(2-Nitropyridin-3-yl)thio]aniline](/img/structure/B13712339.png)
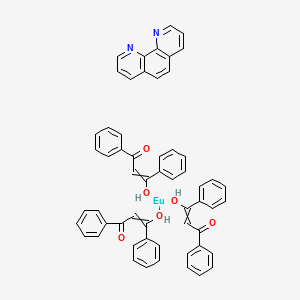
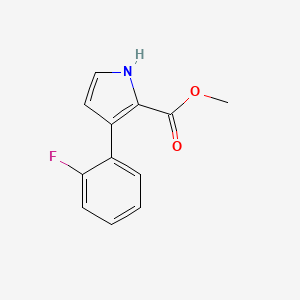
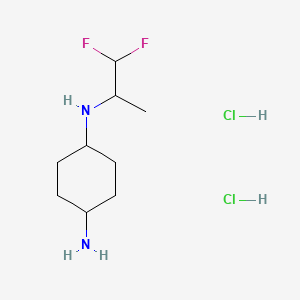
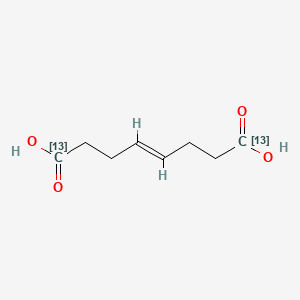
![O-[2-(2-Methoxyethoxy)ethyl]hydroxylamine HCl](/img/structure/B13712364.png)
![6-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13712375.png)
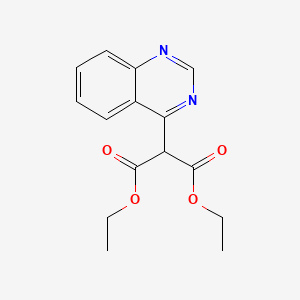
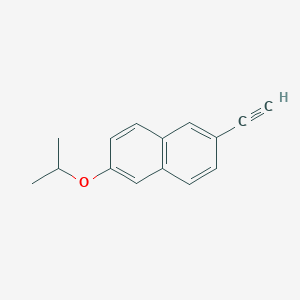
![1-[(Chloromethoxy)methyl]-3,5-difluorobenzene](/img/structure/B13712388.png)
